Sodium acenaphthene-5-sulphonate
Overview
Description
Sodium acenaphthene-5-sulphonate is an organosulfur compound with the molecular formula C12H9NaO3S. It is a sodium salt derivative of acenaphthene, a polycyclic aromatic hydrocarbon. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium acenaphthene-5-sulphonate typically involves the sulfonation of acenaphthene. The process begins with the reaction of acenaphthene with sulfuric acid, leading to the formation of acenaphthene-5-sulfonic acid. This intermediate is then neutralized with sodium hydroxide to produce this compound .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves controlled sulfonation, followed by neutralization and purification steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium acenaphthene-5-sulphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acenaphthenequinone derivatives.
Reduction: Reduction reactions can convert it back to acenaphthene.
Substitution: It can participate in electrophilic substitution reactions due to the presence of the sulfonate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic or basic conditions.
Major Products:
Oxidation: Acenaphthenequinone derivatives.
Reduction: Acenaphthene.
Substitution: Various substituted acenaphthene derivatives.
Scientific Research Applications
Sodium acenaphthene-5-sulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing other organosulfur compounds and in multicomponent reactions.
Biology: It has been studied for its effects on microbial strains and as a potential antimicrobial agent.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, optical brighteners, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium acenaphthene-5-sulphonate involves its interaction with various molecular targets. The sulfonate group enhances its solubility and reactivity, allowing it to participate in various biochemical pathways. It can act as a sulfonating agent, transferring the sulfonate group to other molecules, thereby modifying their chemical properties .
Comparison with Similar Compounds
- Sodium naphthalene-1-sulphonate
- Sodium naphthalene-2-sulphonate
- Sodium anthracene-2-sulphonate
Comparison: Sodium acenaphthene-5-sulphonate is unique due to its specific structure, which includes an ethylene bridge connecting the naphthalene rings. This structural feature imparts distinct chemical properties, such as higher reactivity and stability, compared to other similar compounds .
Properties
IUPAC Name |
sodium;1,2-dihydroacenaphthylene-5-sulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3S.Na/c13-16(14,15)11-7-6-9-5-4-8-2-1-3-10(11)12(8)9;/h1-3,6-7H,4-5H2,(H,13,14,15);/q;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYCCRZEYHRIGD-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)S(=O)(=O)[O-].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NaO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10185135 | |
Record name | Sodium acenaphthene-5-sulphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10185135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31202-24-1 | |
Record name | Sodium acenaphthene-5-sulphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031202241 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium acenaphthene-5-sulphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10185135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium acenaphthene-5-sulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.905 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 5-Acenaphthylenesulfonic acid, 1,2-dihydro-, sodium salt (1:1) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3C29LYC7P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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